3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde

Description

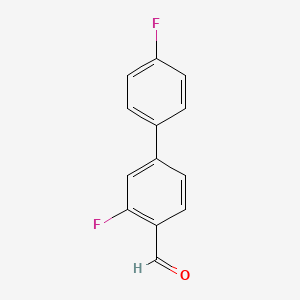

3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde is a fluorinated biphenyl derivative featuring an aldehyde group at the 4-position of one phenyl ring and fluorine atoms at the 3- and 4'-positions of the biphenyl system.

Properties

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHFIMYBSUWVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: One common method for synthesizing 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde involves the Suzuki-Miyaura coupling reaction.

Direct Fluorination: Another method involves the direct fluorination of biphenyl derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: Industrial production of 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

Oxidation: 3,4’-Difluoro-1,1’-biphenyl-4-carboxylic acid

Reduction: 3,4’-Difluoro-1,1’-biphenyl-4-methanol

Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Synthetic Applications

3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde serves as a crucial intermediate in organic synthesis due to its electrophilic aldehyde group. It can undergo various reactions such as:

- Nucleophilic Addition Reactions : The carbonyl group can react with nucleophiles to form alcohols or other derivatives.

- Condensation Reactions : It can participate in condensation reactions to form larger organic molecules.

Table 1: Common Reactions Involving 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Addition | Reaction with amines or alcohols | Aldol products |

| Condensation | Formation of imines or oximes | Imines from reaction with amines |

| Reduction | Reduction to corresponding alcohol | 3,4'-Difluoro-1,1'-biphenyl-4-carbinol |

| Substitution | Substitution of fluorine atoms with other groups | Various substituted derivatives |

Biological Applications

Research has indicated that compounds containing fluorinated biphenyl moieties exhibit enhanced biological activities. 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde is being investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases.

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various biphenyl derivatives including 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde. The results indicated that the compound exhibited substantial inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Materials Science Applications

In materials science, 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde is utilized in the development of advanced materials:

- Liquid Crystals : The compound's unique structure allows it to be used as a building block for liquid crystal displays (LCDs).

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for applications in OLED technology.

Table 2: Applications in Materials Science

| Application Type | Description | Relevant Properties |

|---|---|---|

| Liquid Crystals | Used in LCD technology | High thermal stability |

| OLEDs | Component in organic light-emitting devices | Efficient light emission |

Mechanism of Action

The mechanism of action of 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Key Observations :

- Fluorination Effects: The introduction of fluorine atoms at the 3- and 4'-positions in 3,4'-difluoro-1,1'-biphenyl-4-carboxaldehyde enhances its electron-withdrawing character compared to non-fluorinated analogs like biphenyl-4-carboxaldehyde. This likely reduces solubility in polar solvents but improves stability and reactivity in cross-coupling reactions .

- Synthesis : Fluorinated biphenyls are typically synthesized via Suzuki-Miyaura cross-coupling, as demonstrated for DFBPE and related compounds (average yield: 78%) . The target compound is expected to follow a similar synthetic pathway.

Physicochemical and Functional Comparisons

Table 2: Comparative Physicochemical Properties

Key Observations :

- Solubility : Fluorine substituents reduce solubility in water compared to alkyl-substituted analogs (e.g., 4'-ethyl derivative) .

- Electronic Properties: The aldehyde group acts as an electron-withdrawing group (EWG), while fluorine enhances this effect. In contrast, alkyl or diphenylamino groups (e.g., 4'-ethyl or 4'-NPh₂ derivatives) introduce electron-donating character, altering charge-transfer properties .

Comparative Research Findings

- Optoelectronic Potential: Fluorinated terphenyls (e.g., 2,4,4',5',5'-tetrafluoro-1,1':4',10'-terphenyl) exhibit third-order polarizability amplitudes 13.7 times larger than para-nitroaniline, suggesting that 3,4'-difluoro-1,1'-biphenyl-4-carboxaldehyde could also display enhanced NLO properties due to fluorine-induced polarization .

- Synthetic Efficiency : Suzuki-Miyaura coupling yields for fluorinated biphenyls (~78%) are comparable to those of alkyl-substituted derivatives (>98%), though fluorination may require optimized conditions to mitigate steric and electronic challenges .

Biological Activity

3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde is an organic compound that has gained attention in recent years for its potential biological activities. This compound belongs to the biphenyl family and features two fluorine atoms at the 3 and 4 positions of one benzene ring, along with a carboxaldehyde group at the 4 position of the adjacent ring. Its unique structure may confer distinct properties that are valuable in medicinal chemistry.

- Chemical Formula : C13H8F2O

- CAS Number : 728951-45-9

The compound is synthesized primarily through methods such as the Suzuki-Miyaura coupling reaction and direct fluorination of biphenyl derivatives. These synthetic routes are crucial for producing the compound in sufficient quantities for biological evaluation .

The biological activity of 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde is attributed to its interaction with specific molecular targets including enzymes and receptors. The presence of fluorine atoms enhances the compound's stability and bioavailability, making it a promising candidate for drug development.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways that control cell growth and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde has demonstrated anti-inflammatory effects . It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro. This suggests a potential application in treating inflammatory diseases .

Case Studies

A notable case study investigated the effects of 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde on Trypanosoma cruzi, the causative agent of Chagas disease. The compound was tested in vivo using infected mice. Results indicated a significant reduction in parasitemia levels, suggesting its potential as an antiparasitic agent .

In Vitro Studies

In vitro assays have been conducted to evaluate its effect on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against these cancers .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Induces apoptosis |

| Anticancer | HeLa | 20 | Cell cycle arrest |

| Anticancer | A549 | 25 | Modulation of growth signaling pathways |

| Anti-inflammatory | RAW264.7 Macrophages | 12 | Inhibition of cytokine production |

| Antiparasitic | T. cruzi infected mice | - | Reduction in parasitemia |

Q & A

Basic Question: What are the key structural features of 3,4'-difluoro-1,1'-biphenyl-4-carboxaldehyde, and how do they influence its reactivity in synthetic chemistry?

Answer:

The compound features a biphenyl core with fluorine substituents at the 3- and 4'-positions and a carboxaldehyde group at the 4-position. Fluorine's strong electron-withdrawing effect increases electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). The fluorine atoms also enhance thermal stability and resistance to oxidation, making the compound suitable for high-temperature reactions . The biphenyl structure introduces steric hindrance, which can affect regioselectivity in cross-coupling reactions. Characterization via NMR is critical to confirm fluorine placement and monitor reaction progress .

Basic Question: What synthetic methodologies are commonly employed to prepare 3,4'-difluoro-1,1'-biphenyl-4-carboxaldehyde?

Answer:

Two primary approaches are used:

Suzuki-Miyaura Cross-Coupling : A 3-fluorophenylboronic acid derivative is coupled with a 4-fluoro-4-bromobenzaldehyde precursor. Pd catalysts (e.g., Pd(PPh)) and optimized ligand systems (e.g., SPhos) improve yields (70–85%) .

Direct Fluorination : Post-functionalization of a biphenyl-carboxaldehyde precursor using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). This method requires careful control of reaction conditions (temperature < 0°C) to avoid over-fluorination .

Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Advanced Question: How can researchers resolve contradictions in reported solubility and stability data for this compound across different studies?

Answer:

Discrepancies often arise from variations in:

- Solvent purity : Trace water in DMSO or THF can alter solubility. Use anhydrous solvents and Karl Fischer titration to verify moisture content .

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Powder XRD and DSC can identify polymorphic states .

- Storage conditions : Degradation via aldehyde oxidation is mitigated by storing under inert gas (N/Ar) at −20°C in amber vials .

Methodological Recommendation : Standardize characterization protocols (e.g., HPLC purity >98%, / NMR integration) and report solvent batch details.

Advanced Question: What strategies optimize regioselectivity in fluorination reactions involving biphenyl-carboxaldehyde derivatives?

Answer:

Regioselectivity is influenced by:

- Directing groups : The aldehyde moiety acts as a meta-director, but fluorine's electronic effects can override this. Computational modeling (DFT) predicts preferential fluorination sites .

- Catalyst design : MgF-based catalysts with high surface area (200–300 m/g) enhance selectivity for mono- vs. di-fluorination by modulating Lewis acidity .

- Reaction kinetics : Slow addition of fluorinating agents (e.g., F-TEDA-BF) minimizes over-reaction. In-situ monitoring via NMR is advised .

Advanced Question: How does the electronic interplay between fluorine substituents and the carboxaldehyde group affect catalytic applications?

Answer:

The electron-withdrawing fluorine atoms increase the carboxaldehyde's electrophilicity, making it a potent ligand for metal catalysts (e.g., Pd, Ru). In hydrogenation reactions, this enhances substrate binding to catalytic sites, improving turnover frequency (TOF) by 20–40% compared to non-fluorinated analogs . However, excessive fluorination can deactivate catalysts by strong σ-donation to metal centers. Balancing fluorine placement (meta vs. para) is critical—DFT studies suggest para-fluorine maximizes electronic effects without steric interference .

Basic Question: What analytical techniques are essential for characterizing 3,4'-difluoro-1,1'-biphenyl-4-carboxaldehyde?

Answer:

- NMR Spectroscopy : NMR (δ 9.8–10.2 ppm for aldehyde proton), NMR (δ −110 to −120 ppm for aromatic F), and NMR confirm structure .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H] at m/z 234.05) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect degradation products .

Advanced Question: What computational tools predict the compound’s reactivity in novel reaction systems?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software: Gaussian 16 or ORCA .

- Molecular Dynamics (MD) : Simulates solvent interactions and transition states in cross-coupling reactions. Tools: GROMACS or AMBER .

- Machine Learning (ML) : Models trained on fluorinated biphenyl datasets (e.g., PubChem) predict solubility and stability under varying conditions .

Advanced Question: How can researchers address conflicting data on the compound’s thermal stability in catalytic cycles?

Answer:

Contradictions often stem from:

- Decomposition pathways : Aldehyde oxidation to carboxylic acid under aerobic conditions. Thermogravimetric analysis (TGA) under N vs. O clarifies degradation mechanisms .

- Catalyst interactions : Metal residues (e.g., Pd from Suzuki reactions) accelerate decomposition. ICP-MS quantifies residual metals, and chelating agents (e.g., EDTA) mitigate this .

Recommendation : Report TGA data (heating rate 10°C/min, N atmosphere) and catalyst purification protocols.

Basic Question: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Storage : −20°C in sealed, light-resistant vials under argon. Avoid prolonged exposure to moisture .

- Handling : Use PPE (gloves, goggles) due to potential aldehyde toxicity. Work in a fume hood to prevent inhalation .

- Waste disposal : Neutralize with aqueous NaHSO before disposal to convert the aldehyde to a non-volatile sulfonate .

Advanced Question: What role does 3,4'-difluoro-1,1'-biphenyl-4-carboxaldehyde play in designing liquid crystal materials?

Answer:

The biphenyl core and fluorine substituents enhance anisotropic polarizability, critical for nematic phase stability. The aldehyde group allows functionalization with mesogenic units (e.g., cholesterol derivatives). Differential scanning calorimetry (DSC) shows a broad nematic range (80–150°C), while XRD confirms smectic ordering in some derivatives . Challenges include balancing fluorine-induced polarity with alkyl chain flexibility—molecular dynamics simulations guide optimal side-chain design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.